6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate
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Overview
Description
6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxymethyl and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate typically involves multi-step synthetic routes. One common method includes the acyloxylation of the corresponding methyl derivatives using acetic anhydride in the presence of a base such as pyridine with a catalyst like DMAP (4-Dimethylaminopyridine) . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield compounds with additional carbonyl groups, while reduction reactions may produce alcohol derivatives.
Scientific Research Applications
6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Acetoxymethyl-BODIPY Dyes: These compounds share the acetoxymethyl functional group and are used in fluorescent labeling and bioimaging applications.
Carboxy SNARF-1, Acetoxymethyl Ester, Acetate: This compound is a cell-permeant pH indicator used in biological research.
Uniqueness
6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its multiple functional groups provide versatility in synthetic chemistry and potential for various scientific research applications.
Properties
CAS No. |
85008-13-5 |
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Molecular Formula |
C23H18O10 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(4,5,7-triacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C23H18O10/c1-10(24)30-9-14-5-16-20(18(6-14)32-12(3)26)23(29)21-17(22(16)28)7-15(31-11(2)25)8-19(21)33-13(4)27/h5-8H,9H2,1-4H3 |
InChI Key |
CQNJXAXEBGJNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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